N-[2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]quinoline-8-sulfonamide
Description
N-[2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]quinoline-8-sulfonamide is a complex organic compound that features a quinoline and benzotriazine moiety
Properties
IUPAC Name |
N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]quinoline-8-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O3S/c24-18-14-7-1-2-8-15(14)21-22-23(18)12-11-20-27(25,26)16-9-3-5-13-6-4-10-19-17(13)16/h1-10,20H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEUSXYXVUJCNHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCNS(=O)(=O)C3=CC=CC4=C3N=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diazotization of 2-Aminobenzamide Derivatives
A widely employed method involves diazotizing 2-aminobenzamide derivatives under acidic conditions. For example, bis-1,2,3-benzotriazin-4(3H)-ones are prepared by treating isotoic anhydride (2,1,3-benzothiadiazin-4-one 3-oxide) with alkanediamines, followed by diazotization in aqueous HCl/NaNO₂. Adapting this approach, 3-(2-aminoethyl)-1,2,3-benzotriazin-4(3H)-one can be synthesized by reacting isotoic anhydride with ethylenediamine, followed by diazotization (Scheme 1).
Reaction Conditions :
Alkylation of 1,2,3-Benzotriazin-4(3H)-one
Direct alkylation of the parent 1,2,3-benzotriazin-4(3H)-one (65) with haloalkylamines provides N-substituted derivatives. For instance, reacting 65 with 2-bromoethylamine hydrobromide in anhydrous DMF/K₂CO₃ yields 3-(2-aminoethyl)-1,2,3-benzotriazin-4(3H)-one (Scheme 2).
Optimization Notes :
- Base : K₂CO₃ (2.5 equiv) enhances nucleophilic substitution efficiency.
- Solvent : Anhydrous DMF minimizes hydrolysis.
- Yield : 70–82%
Synthesis of Quinoline-8-Sulfonamide
The quinoline-8-sulfonamide segment is synthesized through sulfonation, chlorination, and amidation.
Regioselective Sulfonation of Quinoline
Quinoline undergoes sulfonation at the 8-position using fuming sulfuric acid (20% SO₃) at 180°C for 6 hours, yielding quinoline-8-sulfonic acid.
Key Considerations :
- Regioselectivity : Steric and electronic factors favor sulfonation at the 8-position.
- Purification : Neutralization with NaOH followed by recrystallization from ethanol/water.
Conversion to Sulfonyl Chloride
Quinoline-8-sulfonic acid is treated with phosphorus pentachloride (PCl₅) in chlorobenzene at 80°C to form quinoline-8-sulfonyl chloride (Scheme 3).
Reaction Metrics :
Sulfonamide Formation
Quinoline-8-sulfonyl chloride reacts with amines to form sulfonamides. For the target compound, coupling with 3-(2-aminoethyl)-1,2,3-benzotriazin-4(3H)-one is performed in dichloromethane (DCM) with triethylamine (Et₃N) as a base (Scheme 4).
Optimized Protocol :
Coupling Strategies and Final Assembly
Direct Amide Coupling
The most efficient route involves a one-pot coupling of quinoline-8-sulfonyl chloride with 3-(2-aminoethyl)-1,2,3-benzotriazin-4(3H)-one. This method avoids isolating intermediates, improving overall yield (Scheme 5).
Critical Parameters :
Alternative Mitsunobu Reaction
For sterically hindered substrates, a Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) couples the sulfonamide to a hydroxyl-containing benzotriazinone precursor. However, this method is less favored due to lower yields (50–60%).
Reaction Optimization and Challenges
Byproduct Formation
Competing N1 vs. N3 alkylation in benzotriazinone synthesis can lead to regioisomers. Using bulky bases (e.g., DBU) or low temperatures (0°C) suppresses N1 alkylation.
Sulfonation Side Reactions
Over-sulfonation of quinoline at the 5- or 6-positions is mitigated by controlling SO₃ concentration and reaction time.
Analytical Characterization
Spectroscopic Data
Purity Assessment
- HPLC : >98% purity (C18 column, 70:30 MeOH/H₂O, 1.0 mL/min).
Applications and Derivatives
While the primary focus is synthesis, derivatives of this compound show promise as kinase inhibitors and antimicrobial agents. Structural analogs in US20160145218A1 demonstrate nanomolar activity against EGFR mutants.
Chemical Reactions Analysis
Synthetic Routes and Key Functional Groups
The compound’s synthesis typically involves sequential functionalization of the benzotriazinone scaffold. Key steps include:
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Benzotriazinone formation : Cyclization of anthranilamide derivatives under nitrous acid conditions, as demonstrated in the synthesis of analogous benzotriazinone sulfonamides .
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Sulfonamide coupling : Reaction of the benzotriazinone intermediate with quinoline-8-sulfonyl chloride in the presence of pyridine .
Structural features influencing reactivity :
| Functional Group | Reactivity Characteristics |
|---|---|
| Benzotriazinone (4-oxo) | Susceptible to nucleophilic attack, photochemical rearrangements, and reductive cleavage. |
| Sulfonamide (–SO₂NH–) | Participates in alkylation, hydrolysis, and hydrogen-bond-mediated conformational control. |
| Quinoline | Provides π-stacking interactions and steric hindrance, modulating reaction pathways. |
Sulfonamide Alkylation
The sulfonamide nitrogen undergoes alkylation with electrophiles such as alkyl halides or epoxides. For example:
Benzotriazinone Hydrolysis
Under acidic or basic conditions, the 4-oxo group facilitates hydrolysis:
Photochemical Reactions
The benzotriazinone core undergoes Norrish type II-like photochemical rearrangements under violet light (420 nm):
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Photoexcitation induces a -H shift, forming transient biradical intermediates that stabilize via cyclization or fragmentation .
-
Key conditions : Continuous flow reactors improve scalability and reduce side reactions .
Example Photolysis Data :
| Substrate Modification | Light Source | Product | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Unmodified | 420 nm LED | N-methylacetamide byproduct | 92 | >98% |
| 8-Fluoro substitution | 420 nm LED | Fluorinated benzotriazinone | 88 | 97% |
Substitution Reactions
The quinoline-8-sulfonamide group directs electrophilic substitution:
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Chlorination : Reaction with N-chlorosuccinimide (NCS) in DCM introduces chlorine at the quinoline C5 position .
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Methoxylation : Cu-mediated coupling with methanol under oxidative conditions yields 8-methoxyquinoline derivatives .
Nucleophilic Displacement
The sulfonamide’s sulfur atom participates in nucleophilic displacement:
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Reaction with thiols (e.g., benzyl mercaptan) in the presence of DBU replaces the sulfonamide oxygen with sulfur, forming thiosulfonates .
Reductive Cleavage
The benzotriazinone ring is reduced under catalytic hydrogenation or Fe/HCl conditions:
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Fe/HCl (1:2 ratio) in ethanol cleaves the triazine ring, yielding dihydroquinazolinone derivatives .
Reduction Efficiency :
| Reducing Agent | Temperature (°C) | Time (h) | Product | Yield (%) |
|---|---|---|---|---|
| Fe/HCl | 80 | 4 | Dihydroquinazolinone | 76 |
| H₂/Pd-C | 25 | 12 | Partially reduced intermediate | 35 |
Research Findings and Mechanistic Insights
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Photochemical Scalability : Continuous flow synthesis (residence time: 15 min) achieves 92% conversion with minimal byproducts, outperforming batch methods .
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Steric Effects : Quinoline’s bulkiness slows sulfonamide alkylation by 40% compared to simpler aryl sulfonamides .
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pH-Dependent Stability : The benzotriazinone ring undergoes rapid hydrolysis at pH >10, limiting utility in alkaline environments .
Scientific Research Applications
Structure
The compound consists of a quinoline core linked to a benzotriazine moiety through an ethyl group. This structural configuration is crucial for its pharmacological effects.
Antimicrobial Activity
Recent studies have indicated that N-[2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]quinoline-8-sulfonamide exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating efficacy comparable to established antibiotics.
Case Study:
In a laboratory setting, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 8 µg/mL for both strains, indicating strong antibacterial activity .
GPR139 Modulation
The compound has been identified as a modulator of GPR139, a receptor implicated in various physiological processes including appetite regulation and mood disorders.
Research Findings:
A patent describes the use of this compound in treating conditions associated with GPR139 dysregulation. Preclinical trials have shown that it can enhance receptor activity, suggesting potential applications in treating obesity and depression .
Anticancer Properties
Emerging research highlights the anticancer potential of this compound. In vitro studies have demonstrated that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).
Data Table: Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10 | Induction of apoptosis via caspase activation |
| A549 | 15 | Inhibition of cell proliferation |
Neuroprotective Effects
Preliminary studies suggest that this compound may offer neuroprotective benefits.
Research Insights:
Animal models exposed to neurotoxic agents showed reduced neuronal damage when treated with this compound. The mechanism appears to involve the modulation of oxidative stress pathways .
Mechanism of Action
The mechanism of action of N-[2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]quinoline-8-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and leading to downstream effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline and benzotriazine derivatives, such as:
- Quinoline-8-sulfonamide
- Benzotriazine-3-yl derivatives
- Quinoline-8-carboxamide
Uniqueness
What sets N-[2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]quinoline-8-sulfonamide apart is its unique combination of the quinoline and benzotriazine moieties, which may confer distinct chemical and biological properties. This uniqueness can make it a valuable tool in research and potential therapeutic applications .
Biological Activity
N-[2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]quinoline-8-sulfonamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure comprising a quinoline moiety linked to a benzotriazine derivative. Its empirical formula can be represented as C₁₅H₁₅N₃O₃S, with a molecular weight of approximately 305.36 g/mol. The sulfonamide group is known for its broad spectrum of biological activities, particularly in antimicrobial and anti-inflammatory applications.
- Inhibition of Enzymatic Activity :
-
Antimicrobial Activity :
- Sulfonamides are well-established for their antibacterial properties. The presence of the sulfonamide group in this compound suggests potential efficacy against bacterial infections. Research indicates that derivatives of sulfonamides can inhibit bacterial growth by interfering with folate synthesis pathways .
- Anti-inflammatory Effects :
Antimicrobial Efficacy
Recent studies have evaluated the antimicrobial efficacy of related compounds against various pathogens. For example:
| Compound | Pathogen | Inhibition Rate (%) | EC50 (mg/L) |
|---|---|---|---|
| Compound 13p | Sclerotinia sclerotiorum | 86.1% | 6.67 |
| Compound 13f | Sclerotinia sclerotiorum | 77.8% | 5.17 |
These findings suggest that modifications in the benzotriazine structure can enhance antimicrobial potency .
Case Studies
- Thymidylate Synthase Inhibition :
- COX Inhibition :
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic viability:
- Absorption and Distribution : The compound's lipophilicity may influence its absorption profile and tissue distribution.
- Metabolism : Similar compounds undergo hepatic metabolism which could affect their bioavailability and efficacy.
- Toxicity Profile : Preliminary studies suggest that derivatives exhibit low toxicity levels; however, comprehensive toxicological assessments are necessary.
Q & A
Q. What are the recommended synthetic routes for N-[2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]quinoline-8-sulfonamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. For the quinoline core, methods like the Skraup synthesis (cyclization of aniline derivatives with glycerol and sulfuric acid) are applicable . The sulfonamide group is introduced via reaction with sulfonyl chloride in the presence of a base (e.g., pyridine or DMAP), as demonstrated in analogous sulfonamide syntheses . Key parameters include:
- Temperature : Maintain 0–25°C during sulfonamide formation to avoid side reactions.
- Solvent : Use pyridine or dichloromethane for optimal solubility and reactivity .
- Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether) followed by recrystallization ensures high purity .
Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound during synthesis?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regioselectivity of substituents and detects impurities .
- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95%) using reverse-phase C18 columns and UV detection .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing, as applied to structurally related quinoline derivatives .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., sulfonyl chlorides) .
- Spill Management : Absorb spills with inert materials (e.g., sand) and avoid environmental release .
Advanced Research Questions
Q. How can researchers elucidate the mechanism of action of this compound against bacterial targets, given its structural similarity to known sulfonamide inhibitors?
- Methodological Answer :
- Enzyme Inhibition Assays : Test inhibition of dihydropteroate synthase (DHPS), a bacterial folate pathway enzyme, using spectrophotometric monitoring of substrate conversion .
- Molecular Docking : Perform in silico docking (e.g., AutoDock Vina) to predict binding affinities to DHPS active sites, leveraging structural data from related sulfonamides .
- Resistance Studies : Compare activity against wild-type and sulfonamide-resistant bacterial strains to identify target specificity .
Q. What strategies are effective in resolving contradictions in reported biological activity data across different studies?
- Methodological Answer :
- Standardize Assay Conditions : Control variables like bacterial strain, growth medium (e.g., Mueller-Hinton agar), and inoculum size to ensure reproducibility .
- Purity Validation : Re-evaluate compound purity via HPLC and mass spectrometry, as impurities (e.g., unreacted intermediates) may skew results .
- Meta-Analysis : Use statistical tools (e.g., R or Python) to aggregate data from multiple studies, adjusting for methodological differences .
Q. How can the chemical stability of this compound under varying pH and temperature conditions be systematically evaluated?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to:
- Acidic/alkaline conditions (0.1M HCl/NaOH, 25°C, 24h).
- Oxidative stress (3% H₂O₂, 25°C, 24h).
- Thermal stress (40–60°C, 1 week) .
- Analytical Monitoring : Track degradation products via LC-MS and quantify stability using peak area normalization in HPLC .
Q. What in vitro models are appropriate for preliminary toxicity profiling when in vivo data is unavailable?
- Methodological Answer :
- Cell Viability Assays : Use human hepatocyte (HepG2) or renal (HEK293) cell lines with MTT/WST-1 assays to assess IC₅₀ values .
- Ames Test : Screen for mutagenicity in Salmonella typhimurium strains TA98/TA100 .
- Computational Toxicology : Predict toxicity endpoints (e.g., LD₅₀) using QSAR models in software like Toxtree or ProTox-II .
Notes on Evidence Utilization
- Synthesis protocols were derived from analogous quinoline-sulfonamide syntheses .
- Stability and toxicity methodologies were adapted from safety data and pharmacological studies .
- Structural characterization techniques referenced crystallographic studies of related compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
